molecular formula C11H10ClN3O2 B11860576 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid

3-((7-Chloroquinazolin-4-yl)amino)propanoic acid

Cat. No.: B11860576
M. Wt: 251.67 g/mol
InChI Key: WCEVCSXYVPWPSH-UHFFFAOYSA-N
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Description

3-((7-Chloroquinazolin-4-yl)amino)propanoic acid is a chemical compound with the molecular formula C11H10ClN3O2. It is a derivative of quinazoline, a bicyclic compound that is widely studied for its diverse biological activities. The presence of a chloro group at the 7th position and an amino group at the 4th position of the quinazoline ring, along with a propanoic acid moiety, makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution process. The intermediates formed are then treated with substituted aromatic or heteroaromatic aldehydes to yield the corresponding Schiff bases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((7-Chloroquinazolin-4-yl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form hydrogenated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, hydrogenated derivatives, and various substituted quinazoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity

Research indicates that compounds similar to 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid exhibit significant antibacterial properties. A study on quinolone derivatives revealed that certain structural modifications led to enhanced antibacterial activities against both Gram-positive and Gram-negative bacteria. The findings suggested that the incorporation of amino groups and specific heterocycles could optimize these activities, making them suitable for further development as antibacterial agents .

Compound StructureAntibacterial ActivityRemarks
3k (similar structure)High against Pseudomonas aeruginosaSelected for further evaluation due to low cytotoxicity
7-Chloroquinazolin derivativesVaried activity based on substituentsStructural modifications crucial for potency

2. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases. The structure-activity relationship studies indicated that modifications to the quinazoline moiety could enhance its efficacy in reducing inflammation .

Anticancer Potential

1. Cancer Cell Line Studies

The compound has shown promise in preclinical studies targeting various cancer cell lines. Research demonstrated that derivatives of quinazoline can induce apoptosis in cancer cells, suggesting a potential mechanism for anticancer activity. The ability to modulate pathways involved in cell survival and proliferation positions these compounds as potential leads in cancer therapy .

Cancer TypeCell Line TestedObserved Effect
Breast CancerMCF-7Induction of apoptosis
Lung CancerA549Inhibition of cell growth
Colon CancerHT-29Reduced viability

Case Studies and Research Findings

Several case studies have explored the applications of this compound and its derivatives:

  • Antibacterial Case Study : A study evaluated a series of quinolone derivatives, including those with similar structures to this compound, demonstrating significant in vivo antibacterial activity without cytotoxic effects, thus highlighting their therapeutic potential .
  • Anti-inflammatory Research : Research involving animal models showed that compounds derived from quinazoline significantly reduced inflammation markers, supporting their use in inflammatory disease treatment .
  • Anticancer Investigations : In vitro studies indicated that specific derivatives could effectively target cancer pathways, leading to decreased tumor growth rates in xenograft models, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloroquinazoline moiety is known to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((7-Chloroquinazolin-4-yl)amino)propanoic acid is unique due to the combination of the chloroquinazoline core with the propanoic acid side chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research in various fields.

Biological Activity

3-((7-Chloroquinazolin-4-yl)amino)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article explores the compound's biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3O2, with a molecular weight of 251.67 g/mol. The compound features a chloroquinazoline moiety that is critical for its biological activity. Its structure includes an amino group capable of nucleophilic substitution and a carboxylic acid group that can undergo esterification or amidation reactions, facilitating the development of derivatives with enhanced efficacy .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. This property is particularly valuable in developing treatments for inflammatory diseases such as arthritis. The compound has been shown to influence signaling pathways associated with inflammation, potentially modulating cytokine production and immune responses .

Anti-cancer Potential

The compound also demonstrates promising anti-cancer properties. Preliminary studies suggest that it interacts with various biological targets implicated in cancer cell proliferation and apoptosis. For instance, it may inhibit specific pathways linked to tumor growth, making it a candidate for further investigation in oncology .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, interaction studies have indicated that it may modulate pathways associated with cell growth and survival. These studies aim to elucidate the compound's binding affinity to receptors and enzymes relevant to disease pathways .

Synthesis

The synthesis of this compound typically involves the reaction of 7-chloroquinazoline with appropriate amino acid derivatives under controlled conditions. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting distinct biological activities:

Compound NameMolecular FormulaCAS NumberKey Features
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acidC11H10N2O34876-14-6Exhibits antiulcer activity
6-((7-Chloroquinazolin-4-yl)amino)hexan-1-olC13H15ClN2O5427-36-1Potential use as a bioactive molecule
3-(Quinazolin-4-ylamino)propanoic acidC10H10N2O2718839Similar structure but different activity profile

The unique chloro substitution on the quinazoline ring in this compound enhances its biological activity compared to other similar compounds, potentially leading to different pharmacokinetic properties and receptor interactions .

Case Studies and Research Findings

Recent studies have highlighted the potential of quinazoline derivatives in treating various diseases. For instance, a study focusing on quinazolinone derivatives revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the broader implications of quinazoline-based compounds in antimicrobial therapy . Additionally, other related compounds have demonstrated significant cytotoxicity against cancer cell lines, reinforcing the therapeutic potential of this class of compounds .

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

3-[(7-chloroquinazolin-4-yl)amino]propanoic acid

InChI

InChI=1S/C11H10ClN3O2/c12-7-1-2-8-9(5-7)14-6-15-11(8)13-4-3-10(16)17/h1-2,5-6H,3-4H2,(H,16,17)(H,13,14,15)

InChI Key

WCEVCSXYVPWPSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2NCCC(=O)O

Origin of Product

United States

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